molecular formula C6H3BrIN3 B577635 6-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-42-1

6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No.: B577635
CAS No.: 1245644-42-1
M. Wt: 323.919
InChI Key: QQRGSZAMEYFXCS-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol It is characterized by the presence of both bromine and iodine atoms attached to an imidazo[1,2-a]pyrazine core

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is not clearly recognized . Further studies are required to understand its biological activities and potential applications.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine typically involves the halogenation of imidazo[1,2-a]pyrazine derivatives. One common method includes the bromination and iodination of imidazo[1,2-a]pyrazine using appropriate halogenating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be carried out using iodine or N-iodosuccinimide (NIS) .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the imidazo[1,2-a]pyrazine core .

Scientific Research Applications

Chemistry:

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, enabling the synthesis of complex molecules .

Biology and Medicine:

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .

Industry:

In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique structure allows for the creation of materials with specific properties .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyrazine
  • 3-Iodoimidazo[1,2-a]pyrazine
  • 6-Chloro-3-iodoimidazo[1,2-a]pyrazine

Comparison:

Compared to similar compounds, 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and versatility in chemical reactions. Additionally, the combination of bromine and iodine may impart distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGSZAMEYFXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718278
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-42-1
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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